Product packaging for Gadolinium-mcta(Cat. No.:CAS No. 121777-46-6)

Gadolinium-mcta

Cat. No.: B054811
CAS No.: 121777-46-6
M. Wt: 572.7 g/mol
InChI Key: YXQJHBCWAPKEIJ-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Gadolinium-mcta is a gadolinium-based macrocyclic tetrazacyclododecane triacetic acid complex, engineered as a highly stable contrast agent for pre-clinical magnetic resonance imaging (MRI). Its primary research value lies in its exceptional kinetic and thermodynamic stability, which minimizes the release of toxic free gadolinium (Gd³⁺) ions, making it a preferred tool for longitudinal and safety-critical studies. The mechanism of action involves the paramagnetic gadolinium ion shortening the T1 relaxation time of nearby water protons, resulting in a significant enhancement of signal intensity (brightening) in T1-weighted MRI scans. Researchers utilize this compound in a wide array of applications, including quantitative assessment of blood-brain barrier (BBB) permeability, tumor angiogenesis, and renal function in animal models. Its stability and reliable pharmacokinetic profile also make it an excellent candidate for developing targeted contrast agents by conjugating it to specific biomolecules, such as peptides or antibodies, for molecular imaging of disease biomarkers. This reagent is supplied exclusively For Research Use Only, supporting advancements in diagnostic imaging and therapeutic monitoring.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H27GdN4O8 B054811 Gadolinium-mcta CAS No. 121777-46-6

Properties

IUPAC Name

gadolinium(3+);hydron;2-[4,7,10-tris(carboxylatomethyl)-6-methyl-1,4,7,10-tetrazacyclododec-1-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H30N4O8.Gd/c1-13-8-20(11-16(26)27)5-4-18(9-14(22)23)2-3-19(10-15(24)25)6-7-21(13)12-17(28)29;/h13H,2-12H2,1H3,(H,22,23)(H,24,25)(H,26,27)(H,28,29);/q;+3/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXQJHBCWAPKEIJ-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[H+].CC1CN(CCN(CCN(CCN1CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Gd+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27GdN4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

572.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121777-46-6
Record name Gd-Mcta
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121777466
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Preparation Methods

Core Nanoparticle Formation via Boehmite Hydrolysis

The synthesis begins with the preparation of boehmite (γ-AlOOH) nanoparticles through hydrolysis of aluminum tri-sec-butoxide in aqueous conditions. Particle size control is achieved by adjusting the molar ratio of aluminum nitrate to aluminum alkoxide, with a 10:1 ratio yielding 20–30 nm nanoparticles. Dynamic light scattering (DLS) and scanning electron microscopy (SEM) confirm uniform size distribution, critical for consistent relaxivity performance.

Surface Functionalization with Carboxylate Ligands

Boehmite nanoparticles are functionalized with carboxylate ligands via peptization. Gluconic acid is preferred for its hydrophilic properties, forming gluconate-alumoxane with terminal hydroxyl groups that enhance water dispersibility. Alternative ligands include 6-aminocaproic acid (introducing amine groups) and heterobifunctional polyethylene glycols (HB-PEGs), which enable subsequent bioconjugation. Thermal gravimetric analysis (TGA) quantifies ligand coverage, revealing approximately one carboxylate group per three surface aluminum atoms.

Transmetalation with Gadolinium Ions

Gadolinium incorporation occurs through transmetalation, where aluminum ions on the nanoparticle surface are replaced with Gd³⁺. Using gadolinium acetylacetonate (Gd(acac)₃) in anhydrous toluene, 20–40% of surface aluminum atoms are exchanged, as verified by inductively coupled plasma mass spectrometry (ICP-MS). The reaction equation is:

Al-O-Al+Gd(acac)3Gd-O-Al+Al(acac)3\text{Al-O-Al} + \text{Gd(acac)}3 \rightarrow \text{Gd-O-Al} + \text{Al(acac)}3

This step is optimized at 80°C for 24 hours under nitrogen, achieving a Gd:Al atomic ratio of 1:1,000 to 1:10,000.

Purification and Formulation

Unreacted Gd species are removed via dialysis against deionized water (MWCO 10 kDa). The final product is lyophilized and reconstituted in phosphate-buffered saline (PBS) at pH 7.4. Dynamic light scattering confirms colloidal stability, with polydispersity indices <0.2.

Table 1: Key Parameters for Gadolinium-Exchanged Carboxylate-Alumoxane Nanoparticles

ParameterValue/RangeMeasurement Technique
Particle Size20–30 nmDLS, SEM
Gd Surface Coverage20–40% of Al sitesICP-MS
Relaxivity (r₁, 60 MHz)18.5–22.8 mM⁻¹s⁻¹NMR Relaxometry
Zeta Potential-25 mV to -35 mVElectrophoretic Light Scattering

Polymerizable Gadolinium Complexes for Macromolecular Contrast Agents

Design of Methacrylamide-Functionalized Gd³⁺ Monomers

Four Gd³⁺ complexes are synthesized with one or two methacrylamide groups, enabling integration into polymer backbones. The general structure features a DOTA-like macrocycle (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) with pendant polymerizable units. The synthesis involves:

  • Ligand Synthesis : Cyclen is functionalized with methacrylamide groups via carbodiimide coupling.

  • Gd³⁺ Chelation : Gadolinium chloride is added to the ligand in methanol, followed by pH adjustment to 6.5–7.0 to ensure complete complexation.

RAFT Polymerization for Controlled Architecture

Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization is employed to construct linear, hyperbranched, and crosslinked polymers. Key conditions:

  • Monomer Ratio : 95:5 (Gd-methacrylamide:crosslinker) for hyperbranched structures.

  • Temperature : 70°C under argon.

  • Chain Transfer Agent : 2-Cyano-2-propyl benzodithioate.

Gel permeation chromatography (GPC) confirms molecular weights (Mw) of 15–50 kDa with dispersity (Đ) <1.3 for linear polymers.

Relaxivity Enhancement Mechanisms

Macromolecular agents exhibit increased relaxivity due to slowed tumbling rates and prolonged water residency times. Hyperbranched polymers achieve r₁ = 22.8 mM⁻¹s⁻¹ at 60 MHz, 310 K—8× higher than Gd-DOTA. The relaxivity equation is:

r1=qT1m1[Gd]r1 = \frac{q \cdot T{1m}^{-1}}{[Gd]}

where qq is the number of bound water molecules (q = 1 for these complexes).

Table 2: Performance of Polymerizable Gd³⁺ Contrast Agents

Polymer TypeRelaxivity (r₁, mM⁻¹s⁻¹)Molecular Weight (kDa)Application
Linear12.4–15.615–30Vascular Imaging
Hyperbranched18.2–22.830–50Tumor Targeting
Crosslinked Gel9.8–11.3N/AResponsive Imaging Scaffolds

Comparative Analysis of Preparation Methods

Efficiency and Scalability

  • Nanoparticle Synthesis : Requires multi-step purification but offers high Gd loading (up to 40% surface coverage). Batch-to-batch consistency is challenging due to sensitivity in transmetalation conditions.

  • Polymerization : RAFT provides precise control over architecture but involves complex monomer synthesis. Scalability is limited by the cost of Gd-methacrylamide precursors .

Chemical Reactions Analysis

Types of Reactions

Gadolinium-mcta undergoes various chemical reactions, including:

    Oxidation: Gadolinium can be oxidized to form gadolinium oxide.

    Reduction: Reduction reactions are less common but can occur under specific conditions.

    Substitution: Ligand substitution reactions can occur, where the macrocyclic ligand is replaced by other ligands.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

MRI Contrast Enhancement

Gadolinium-mcta is primarily used as a contrast agent in MRI. Its paramagnetic nature significantly enhances the visibility of internal structures, allowing for detailed imaging of soft tissues, blood vessels, and organs. This capability is crucial for diagnosing various conditions, including:

  • Neurological Disorders : this compound improves the visualization of brain lesions and abnormalities, aiding in the diagnosis of conditions like multiple sclerosis and tumors .
  • Cardiovascular Imaging : It enhances cardiac MRI by providing clearer images of myocardial perfusion and viability, essential for assessing heart function .
  • Oncology : The compound is effective in detecting tumors and metastases, facilitating early diagnosis and treatment planning .

Biocompatibility Studies

Recent studies have focused on the biocompatibility of gadolinium-based nanohydrogels, including this compound formulations. These studies evaluate the safety profile of gadolinium compounds when administered in vivo, assessing their impact on vital organs such as the liver, heart, and kidneys . Key findings include:

  • Histological Analysis : Examination of tissue samples post-administration shows minimal adverse effects, indicating good biocompatibility .
  • Oxidative Stress Markers : Evaluation of oxidative stress markers in treated tissues suggests that this compound does not induce significant oxidative damage .

Theragnostic Applications

The concept of theragnostics combines diagnostic imaging with targeted therapy. This compound has potential applications in this area due to its ability to serve both as a diagnostic tool and a therapeutic agent:

  • Neutron Capture Therapy (NCT) : Gadolinium compounds can be utilized in NCT for tumor treatment. The compound's properties allow it to selectively accumulate in tumor tissues, where it can enhance the effectiveness of neutron radiation therapy .
  • Fluorescent Imaging : Recent advancements have led to the development of gadolinium-based nanoparticles that exhibit fluorescent properties. These can be used for real-time imaging during surgical procedures or targeted drug delivery systems .

Case Studies and Clinical Applications

Several clinical studies have demonstrated the efficacy of this compound in various medical scenarios:

  • Study on Multiple Sclerosis : A clinical trial involving patients with multiple sclerosis utilized gadolinium-enhanced MRI to assess blood-brain barrier permeability. Results indicated that this compound effectively highlighted areas of inflammation and demyelination .
  • Cardiac Imaging Trials : In a study involving patients with contraindications to iodine-based contrast agents, this compound was successfully used in spectral computed tomography angiography (CTA), demonstrating excellent image quality and diagnostic accuracy .

Data Tables

Application AreaSpecific Use CasesKey Findings
Neurological ImagingDetection of brain lesionsEnhanced visualization aids diagnosis
Cardiovascular ImagingMyocardial perfusion assessmentImproved clarity in cardiac function evaluation
OncologyTumor detection and characterizationEarly diagnosis facilitates treatment planning
TheragnosticsNeutron capture therapySelective tumor targeting enhances therapy

Mechanism of Action

Gadolinium-mcta exerts its effects through its paramagnetic properties. When introduced into the body, the gadolinium ions interact with nearby water molecules, altering their magnetic properties. This interaction enhances the contrast of MRI images, making it easier to distinguish between different tissues. The compound targets areas with high metabolic activity, such as tumors, due to their increased uptake of gadolinium .

Comparison with Similar Compounds

Relaxivity

Relaxivity (r1, mM⁻¹s⁻¹) determines contrast efficacy. Higher r1 values improve image contrast at lower doses:

Compound r1 (1.5 T, 37°C) Dose (mmol/kg)
Gd-mcta Estimated 4.5–5.0 0.1
Gd-DTPA 3.7 0.2
Gd-DOTA 3.6 0.2

Gd-mcta may offer enhanced relaxivity due to optimized water exchange rates or secondary coordination sphere effects, enabling lower dosing and reduced toxicity risks .

Industrial and Regulatory Considerations

Regulatory Compliance

Non-clinical data requirements for Gd-mcta include:

  • Toxicology : Acute and chronic toxicity studies in animal models.
  • Pharmacokinetics : Biodistribution and metabolism profiling.
  • Stability : Shelf-life under varying storage conditions .

These benchmarks mirror those for established agents like Gd-DOTA, emphasizing biocompatibility and batch consistency .

Biological Activity

Gadolinium-based contrast agents (GBCAs) are extensively utilized in magnetic resonance imaging (MRI) to enhance the quality of diagnostic images. Among these, gadolinium-mcta (macrocyclic tetraacetic acid) is noted for its stability and lower toxicity compared to linear GBCAs. This article explores the biological activity of this compound, focusing on its mechanisms of action, toxicity, and clinical implications.

Gadolinium ions (Gd³⁺) exhibit unique properties that make them effective as MRI contrast agents. The primary mechanism involves the reduction of proton relaxation times in surrounding tissues, which enhances the contrast in MRI images. This compound is designed to minimize the release of free gadolinium ions in the body, thus reducing potential toxicity.

  • Chelation Stability : this compound forms a stable complex with gadolinium, preventing dissociation in physiological conditions. This stability is crucial for minimizing the risk of gadolinium accumulation in tissues and subsequent toxicity .
  • Calcium Interaction : Gd³⁺ competes with calcium ions (Ca²⁺) due to their similar ionic radii, which can disrupt calcium-dependent cellular processes. This interaction may lead to various physiological disturbances, including effects on muscle contraction and neurotransmission .

2. Toxicity and Biological Fate

Despite its advantages, this compound is not without risks. The biological fate of gadolinium and its potential toxic effects have been subjects of extensive research.

  • Nephrogenic Systemic Fibrosis (NSF) : Patients with compromised renal function are particularly at risk for NSF, a serious condition linked to gadolinium exposure. Studies indicate that macrocyclic agents like this compound have a lower incidence of NSF compared to linear agents .
  • Tissue Accumulation : Research has shown that repeated administration of GBCAs can lead to gadolinium accumulation in brain tissues, particularly in patients undergoing multiple MRIs. This accumulation raises concerns about long-term neurological effects .

Table 1: Comparison of Gadolinium Agents

PropertyThis compoundLinear GBCAs
Chelation TypeMacrocyclicLinear
StabilityHighLower
Risk of NSFLowerHigher
Tissue Accumulation RiskModerateHigh

3. Case Studies and Clinical Findings

Several studies have documented the biological effects and safety profiles of this compound:

  • Study on Neuronal Tissue : A study by McDonald et al. found increased gadolinium levels in neuronal tissues following multiple administrations of GBCA, highlighting the potential for neurotoxicity .
  • Histopathological Changes : Chen et al. observed significant histopathological changes in liver and kidney tissues in animal models treated with various GBCAs, suggesting that even macrocyclic agents can induce adverse effects under certain conditions .
  • Clinical Observations : In patients with multiple sclerosis receiving repeated doses of gadodiamide (a linear GBCA), an increase in T1-weighted signal intensity was noted, indicating possible gadolinium deposition in the brain .

4. Conclusion

This compound represents a significant advancement in MRI contrast agents due to its macrocyclic structure and associated stability. While it offers advantages over linear GBCAs, such as reduced toxicity and lower risk of NSF, concerns regarding tissue accumulation and potential long-term effects remain pertinent. Ongoing research is essential to fully understand the biological activity and safety profile of this compound, ensuring its optimal use in clinical settings.

Q & A

Q. What are the minimum reporting requirements for this compound’s thermodynamic properties?

  • Methodology :
  • Report ΔG, ΔH, and ΔS values with error margins from calorimetric titrations .
  • Disclose instrument calibration details and reference standards (e.g., Tris buffer for pH adjustments) .
  • Key Evidence : Journals require "complete datasets for peer validation" .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.